molecular formula C5H14Cl2N8 B8006826 3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride CAS No. 38167-21-4

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride

Cat. No.: B8006826
CAS No.: 38167-21-4
M. Wt: 257.12 g/mol
InChI Key: VVTBQCXLZQYGQE-PVTAQEPXSA-N
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Description

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is a synthetic polyamine biosynthesis inhibitor. It is known for its potent antineoplastic activity and has been studied extensively for its effects on various biological processes. The compound is often used in scientific research due to its ability to inhibit S-adenosylmethionine decarboxylase, an enzyme crucial for polyamine biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is synthesized through the reaction of methylglyoxal with guanylhydrazine. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of methylglyoxal bis(guanylhydrazone) dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous monitoring systems is common in industrial settings to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting S-adenosylmethionine decarboxylase, an enzyme involved in polyamine biosynthesis. This inhibition disrupts the production of polyamines, which are essential for cell growth and proliferation. The compound’s ability to cross the blood-brain barrier also makes it effective in targeting central nervous system disorders .

Comparison with Similar Compounds

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is unique due to its potent inhibitory effects on polyamine biosynthesis. Similar compounds include:

Properties

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N8.2ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H/b10-2+,11-3+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTBQCXLZQYGQE-PVTAQEPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.1 N NaOH soluble (mg/mL), Water > 100 (mg/mL), 0.01 N NaOH partly soluble (mg/mL), 0.1 N HC1 partly soluble (mg/mL), MeOH partly soluble (mg/mL), 50% EtOH partly soluble (mg/mL)
Record name MITOGUAZONE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/32946%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

7059-23-6
Record name 3,3'-(1-methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MITOGUAZONE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNI098FX5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
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3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
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3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
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3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
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3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride

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